molecular formula C9H10N6S B12898788 N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88540-99-2

N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine

Cat. No.: B12898788
CAS No.: 88540-99-2
M. Wt: 234.28 g/mol
InChI Key: LJPNKYPPZKABNT-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a compound that belongs to the class of guanidines and thiadiazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both guanidine and thiadiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-aminobenzenethiol with cyanamide under specific conditions The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)urea
  • 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)thiourea
  • 1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)hydrazine

Uniqueness

1-(3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both guanidine and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The guanidine group enhances its ability to form hydrogen bonds, while the thiadiazole ring provides stability and reactivity.

Properties

CAS No.

88540-99-2

Molecular Formula

C9H10N6S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[3-(4-aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine

InChI

InChI=1S/C9H10N6S/c10-6-3-1-5(2-4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15)

InChI Key

LJPNKYPPZKABNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)N

Origin of Product

United States

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